![molecular formula C13H15ClN2O3S B2941310 N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide CAS No. 2034293-04-2](/img/structure/B2941310.png)
N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide
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Overview
Description
N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide, often referred to as norbornane-based compound , is a synthetic organic molecule. Its chemical structure combines a bicyclic scaffold (bicyclo[2.2.1]heptane) with a carboxamide group and a chlorine-substituted benzyl moiety. The compound exhibits intriguing properties due to its unique molecular architecture .
Synthesis Analysis
The synthesis of this compound involves several steps. One notable approach is an asymmetric formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Starting from simple precursors, this method allows rapid access to a diverse range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. The reaction proceeds under mild and operationally simple conditions, making it an efficient synthetic route .
Molecular Structure Analysis
The core of N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide consists of a bicyclo[2.2.1]heptane scaffold . This scaffold is characterized by a cyclohexane ring with a methylene bridge in the 1,4-position. The compound’s overall structure incorporates a carboxamide group and a chlorine-substituted benzyl moiety. The bridged bicyclic nature of norbornane contributes to its strain and reactivity .
Chemical Reactions Analysis
The compound’s carboxamide group provides versatility for further transformations. Researchers have explored its reactivity in various contexts, including functional group modifications, cyclizations, and derivatizations. The presence of the chlorine-substituted benzyl group also influences its chemical behavior. Investigating its reactions with nucleophiles, electrophiles, and other reagents is crucial for understanding its synthetic potential .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c14-10-3-1-9(2-4-10)6-15-13(17)16-7-12-5-11(16)8-20(12,18)19/h1-4,11-12H,5-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVSSVSHQUWCQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide |
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